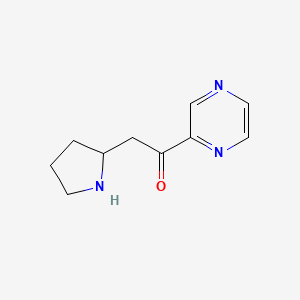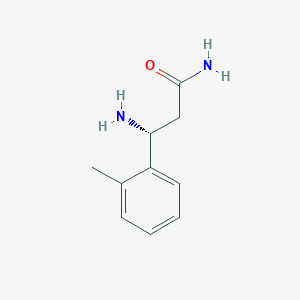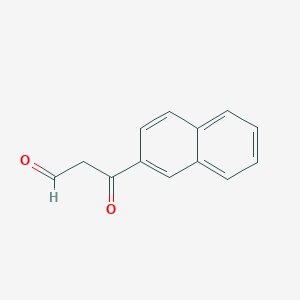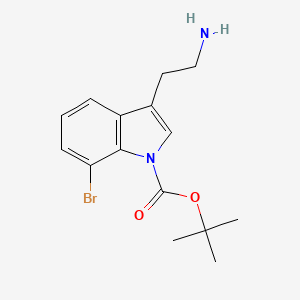
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Carbamate Formation: The formation of the tert-butyl carbamate group by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The coupling of the brominated indole with an appropriate amine derivative to introduce the 2-aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Coupling Reactions: The aminoethyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a polar aprotic solvent and a base.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Common reagents include coupling agents such as EDCI or DCC, often in the presence of a base like DIPEA.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the indole compound.
Coupling Reactions: Products will vary depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of indole-based compounds’ interactions with biological targets.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the indole ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activity and chemical reactivity. The combination of the tert-butyl carbamate protecting group and the bromine atom at the 7-position further enhances its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C15H19BrN2O2 |
|---|---|
Molekulargewicht |
339.23 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminoethyl)-7-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3 |
InChI-Schlüssel |
QERMYOCNGKKWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



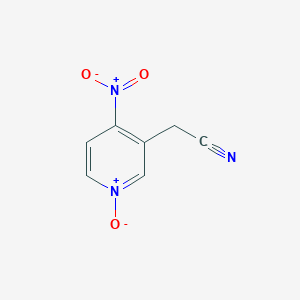
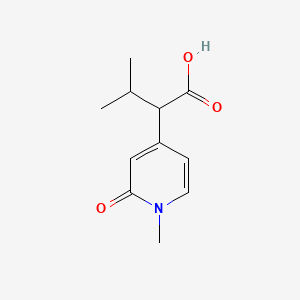




![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
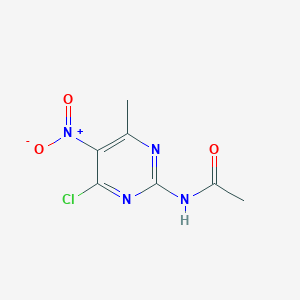
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

